An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-3-methoxyazetidine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-3-methoxyazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physical properties of 3-Ethyl-3-methoxyazetidine hydrochloride (CAS: 942307-86-0), a substituted azetidine of interest in medicinal chemistry and drug discovery. Given the limited publicly available experimental data for this specific molecule, this document integrates established information with expert analysis of its structural analogue, 3-methoxyazetidine hydrochloride, to offer predictive insights and detailed protocols for its empirical characterization.
Introduction and Molecular Overview
3-Ethyl-3-methoxyazetidine hydrochloride belongs to the class of small, saturated heterocyclic compounds known as azetidines. The strained four-membered ring imparts a unique three-dimensional character, making it a valuable scaffold in the design of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous for handling and formulation. The presence of both an ethyl and a methoxy group at the 3-position introduces specific steric and electronic features that can influence its binding to biological targets and its overall physicochemical profile.
A key aspect of drug development is the thorough understanding of a compound's physical properties, as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide will delve into these properties, providing both what is known and how to approach the unknown.
Molecular Structure
The structure of 3-Ethyl-3-methoxyazetidine hydrochloride is characterized by a central four-membered azetidine ring, substituted at the 3-position with both an ethyl group and a methoxy group. The nitrogen atom of the azetidine ring is protonated and forms an ionic bond with a chloride ion.
Caption: Molecular structure of 3-Ethyl-3-methoxyazetidine hydrochloride.
Physicochemical Properties: Knowns and Predictions
While specific experimental data for 3-Ethyl-3-methoxyazetidine hydrochloride is sparse, we can compile the available information and provide expert predictions based on its chemical structure and comparison with the well-characterized analogue, 3-methoxyazetidine hydrochloride.
| Property | 3-Ethyl-3-methoxyazetidine hydrochloride | 3-Methoxyazetidine hydrochloride (Analogue for Comparison) |
| CAS Number | 942307-86-0 | 148644-09-1[1][2] |
| Molecular Formula | C6H14ClNO | C4H10ClNO[1] |
| Molecular Weight | 151.63 g/mol [3] | 123.58 g/mol [1][2] |
| Appearance | Predicted to be a white to off-white solid | Pale grey to off-white hygroscopic solid[2] |
| Melting Point | Not publicly available. Predicted to be lower than its analogue due to the less symmetrical structure introduced by the ethyl group. | 143-149 °C |
| Boiling Point | Not publicly available. Predicted to be higher than its analogue due to increased molecular weight and van der Waals forces. | 146.3 °C at 760 mmHg |
| Solubility | Not publicly available. Predicted to have good solubility in water and polar protic solvents like methanol and ethanol, and lower solubility in nonpolar organic solvents. The larger alkyl substituent may slightly decrease aqueous solubility compared to its analogue. | Soluble in water. |
| Purity | Typically available at ≥97%[3] | ≥97% (HPLC)[2] |
Experimental Protocols for Physicochemical Characterization
For a comprehensive understanding of 3-Ethyl-3-methoxyazetidine hydrochloride, the following experimental protocols are recommended. These methods are designed to provide robust and reproducible data, forming a self-validating system for its characterization.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: The melting point is a critical indicator of purity. A sharp melting peak suggests a highly pure compound, whereas a broad peak often indicates the presence of impurities. DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion.
Protocol:
-
Calibrate the DSC instrument using indium and zinc standards.
-
Accurately weigh 1-3 mg of 3-Ethyl-3-methoxyazetidine hydrochloride into an aluminum DSC pan.
-
Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a rate of 10 °C/min from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C).
-
Record the heat flow as a function of temperature. The melting point is determined as the onset of the endothermic melting peak.
Assessment of Aqueous Solubility
Causality: Aqueous solubility is a crucial parameter for drug candidates, influencing their bioavailability. The shake-flask method is a standard technique for determining thermodynamic solubility.
Protocol:
-
Prepare a series of saturated solutions by adding an excess of 3-Ethyl-3-methoxyazetidine hydrochloride to a known volume of purified water in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity and providing an estimate of its purity.
Protocol:
-
¹H NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). The chemical shifts, integration, and coupling patterns of the proton signals will confirm the presence of the ethyl, methoxy, and azetidine ring protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.
-
Purity Assessment: The absence of significant impurity peaks in the ¹H NMR spectrum provides a good indication of the compound's purity. Quantitative NMR (qNMR) can be performed using an internal standard for a precise purity determination.
Workflow for Physicochemical Characterization
Caption: A typical experimental workflow for the physicochemical characterization of a novel compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Ethyl-3-methoxyazetidine hydrochloride. Based on the safety data for the closely related 3-methoxyazetidine hydrochloride, the following hazards should be considered:
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Some sources recommend storage at room temperature, while others suggest refrigerated conditions (0-8 °C)[2]. It is prudent to consult the supplier's specific recommendations.
Conclusion
3-Ethyl-3-methoxyazetidine hydrochloride is a valuable building block for medicinal chemistry. While comprehensive public data on its physical properties are limited, this guide provides a framework for its characterization. By employing standard analytical techniques such as DSC, NMR, and HPLC, researchers can confidently determine its key physicochemical parameters. This information is essential for ensuring the quality and reproducibility of experimental results and for advancing the development of new therapeutics.
References
-
PubChem. (n.d.). 3-Methoxyazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
